molecular formula C11H8F3N3O B2504083 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-71-2

4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2504083
CAS No.: 338777-71-2
M. Wt: 255.2
InChI Key: WHCMTDYZOQGGHC-UHFFFAOYSA-N
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Description

The compound 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure includes a trifluoromethyl (–CF₃) group at the ortho-position of the anilino moiety, which is linked via a methylene bridge to the pyrazol-3-one core. The –CF₃ group confers electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)8-3-1-2-4-9(8)15-5-7-6-16-17-10(7)18/h1-6H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFOCDVNDSQOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters

A standard approach involves reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example:

  • Hydrazine cyclization : Ethyl acetoacetate and hydrazine hydrate form 5-methylpyrazol-3-one under reflux in ethanol.
  • Substituent introduction : To install a reactive group at the 4-position (e.g., aldehyde for subsequent condensation), formylation via Vilsmeier-Haack reaction (POCl3/DMF) is employed, yielding 4-formylpyrazol-3-one.

Optimization Insight : Using dichloromethane (DCM) with strong acids (e.g., HCl) suppresses des-CF3 byproducts by stabilizing intermediates.

Introducing the 2-(Trifluoromethyl)anilino Methylene Group

Knoevenagel Condensation

The 4-formylpyrazol-3-one reacts with 2-(trifluoromethyl)aniline in a condensation reaction:
$$
\text{4-Formylpyrazol-3-one} + \text{2-(Trifluoromethyl)aniline} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}
$$
Conditions : Acetic acid catalysis under reflux (110°C, 6–8 h).
Mechanism : Nucleophilic attack by the aniline’s amine on the aldehyde carbonyl forms a Schiff base, which tautomerizes to the conjugated methylene structure.

One-Pot Synthesis

Adapting methods from N-trifluoromethyl pyrazole synthesis, a one-pot approach combines:

  • In situ generation of 4-formylpyrazol-3-one via oxidation of 4-hydroxymethylpyrazol-3-one.
  • Immediate condensation with 2-(trifluoromethyl)aniline.

Advantage : Minimizes isolation of unstable intermediates, improving yields (reported up to 68% for analogous systems).

Alternative Routes and Modifications

Hydrazine-Based Cyclization with Pre-Functionalized Intermediates

A method inspired by bis(trifluoromethyl)pyrazole syntheses involves:

  • Synthesis of N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide via reaction of 2-(trifluoromethyl)aniline with cyanoacetic acid.
  • Cyclization with hydrazine hydrate in isopropyl alcohol, forming the pyrazole ring.
  • Oxidative dehydrogenation to introduce the methylene group using iodine/DMSO.

Yield : Comparable routes report 45–60% yields after purification.

Stability and Purification Challenges

Intermediate Instability

Trifluoromethylhydrazine intermediates exhibit short half-lives (~6 h in solution), necessitating rapid processing. Stabilization strategies include:

  • Low-temperature handling (0–5°C).
  • Acidic conditions (e.g., HCl in DCM) to protonate reactive sites.

Byproduct Formation

Common byproducts include:

  • Des-CF3 products : Mitigated by avoiding prolonged heating and using excess trifluoromethyl precursors.
  • Oligomers : Controlled via dilution and stepwise reagent addition.

Analytical Characterization

Key spectroscopic data for the target compound (derived from analogous structures):

Technique Characteristics
¹H NMR (CDCl₃) δ 8.2 (s, 1H, pyrazole-H), 7.6–7.8 (m, 4H, Ar-H), 6.3 (s, 1H, CH=N)
¹³C NMR δ 160.1 (C=O), 145.2 (CF3-C), 122.1 (q, J = 272 Hz, CF3)
IR (cm⁻¹) 1685 (C=O), 1600 (C=N), 1320 (C-F)

Comparative Method Evaluation

Method Yield Advantages Limitations
Knoevenagel 50–65% Straightforward, scalable Requires pre-formed aldehyde
One-Pot Cyclization 60–68% Minimizes intermediate isolation Sensitive to stoichiometry
Hydrazine Cyclization 45–55% Compatible with diverse substituents Multi-step, lower yields

Chemical Reactions Analysis

Types of Reactions

4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, under mild heating conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolone derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazolone derivatives with altered functional groups.

    Substitution: Formation of substituted pyrazolone derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Anilino Group
(a) Chloro vs. Trifluoromethyl Substitution

The compound (4Z)-4-{[(4-chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one () replaces the –CF₃ group with a chloro (–Cl) substituent. While both –Cl and –CF₃ are electron-withdrawing, the –CF₃ group exhibits stronger inductive effects due to its three fluorine atoms, which may enhance lipophilicity and resistance to oxidative metabolism. Chloro analogs typically display reduced bioavailability compared to trifluoromethylated derivatives in pharmacokinetic studies .

(b) Methoxy Substitution

The compound 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one () features a methoxy (–OCH₃) group, which is electron-donating.

2.2. Heterocyclic Substituents
(a) Furan vs. Trifluoromethyl

The derivative 4-(furan-2-ylmethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one () replaces the anilino group with a furan ring. Furan’s electron-rich nature increases the electron density of the pyrazolone core, which may alter binding affinities in biological targets. However, the –CF₃ group in the parent compound provides superior metabolic stability compared to furan, which is prone to oxidative ring-opening .

(b) Triazole and Thiazole Derivatives

The triazole-containing analog (4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one () introduces a triazole moiety, enhancing hydrogen-bonding capacity. Similarly, thiazole-substituted derivatives () incorporate sulfur, which may improve solubility but reduce membrane permeability compared to the –CF₃ group’s lipophilic nature .

2.3. Fluorinated vs. Non-Fluorinated Analogs

Polyfluoroalkylated pyrazol-3-ones () demonstrate enhanced thermal stability and resistance to enzymatic degradation compared to non-fluorinated analogs like 2,5-diphenyl-2,4-dihydro-3H-pyrazol-5-one (). The –CF₃ group’s strong electronegativity also polarizes the pyrazolone ring, increasing acidity at the 4-position and facilitating deprotonation in catalytic reactions .

Structural and Functional Data Table

Compound Key Substituents Electron Effects Biological Impact
4-{[2-(Trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one –CF₃ (anilino) Strong electron-withdrawing High metabolic stability, lipophilicity
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one –Cl (anilino) Moderate electron-withdrawing Reduced bioavailability vs. –CF₃ analogs
4-(Furan-2-ylmethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Furan ring Electron-donating Lower oxidative stability, altered target binding
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one –OCH₃ (phenyl) Electron-donating Decreased electrophilicity, reduced reactivity
Polyfluoroalkylated 4-AHPs (e.g., 5-nonafluorobutyl derivatives) –CF₂CF₂CF₂CF₃ Extreme electron-withdrawing Superior thermal stability, enzyme resistance

Biological Activity

4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of a trifluoromethyl group and a pyrazolone core, this compound exhibits properties that may be beneficial in treating various diseases, particularly cancer and inflammatory conditions.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈F₃N₃O
  • Molecular Weight : Approximately 299.25 g/mol
  • CAS Number : 1307240-32-9

The structural characteristics of this compound enhance its lipophilicity and metabolic stability, which are critical for pharmacological efficacy.

Antitumor Activity

Initial studies indicate that this compound exhibits significant antitumor properties. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's interaction with biological targets involved in cancer progression.

  • Mechanism of Action :
    • Inhibition of key enzymes linked to cancer cell proliferation.
    • Modulation of signaling pathways associated with tumor growth.
  • Case Studies :
    • A study demonstrated that similar pyrazolone derivatives effectively inhibited the growth of various cancer cell lines, suggesting the potential of this compound in anticancer therapies .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent.

  • Mechanism of Action :
    • Inhibition of pro-inflammatory cytokines.
    • Suppression of pathways involved in inflammation.
  • Research Findings :
    • Research has indicated that compounds with similar structures can significantly reduce inflammation markers in vitro, providing a basis for further exploration of this compound's therapeutic potential .

Comparative Biological Activity Table

Activity Type Compound Mechanism Reference
AntitumorThis compoundInhibits cancer cell proliferation
Anti-inflammatoryThis compoundReduces pro-inflammatory cytokines

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between 2,4-dihydro-3H-pyrazol-3-one and 2-(trifluoromethyl)aniline under basic conditions. This reaction can be optimized for yield and purity through various solvents and temperatures.

Q & A

Q. What are the optimized synthetic routes for 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound is typically synthesized via cyclization or azo coupling reactions. For example, polyfluoroalkyl pyrazolones can be prepared by reacting 5-trifluoromethylpyrazol-3-ones with aryldiazonium chlorides under acidic conditions . Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems or HPLC (e.g., using a C18 column and acetonitrile/water mobile phase) to track intermediate formation and minimize by-products . Yield optimization often requires temperature control (0–50°C) and inert atmospheres (e.g., nitrogen) to suppress side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in deuterated dimethyl sulfoxide (DMSO-d6) resolve signals for the trifluoromethyl group (δ\delta ~110–120 ppm in 19^{19}F NMR), anilino protons (δ\delta 6.5–8.0 ppm), and pyrazolone carbonyl (δ\delta ~160–170 ppm) .
  • Mass Spectrometry (LCMS) : High-resolution LCMS (e.g., m/z 789.1 [M+H]+) confirms molecular weight and fragmentation patterns .
  • HPLC Retention Time : Standardized conditions (e.g., 1.01 minutes under SMD-FA05 analysis) ensure batch-to-batch consistency .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Common assays include:
  • Anticancer Activity : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC50_{50} calculations .
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits, comparing inhibition rates to celecoxib as a reference .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with WinGX/ORTEP software confirms the Z-configuration of the methylene-anilino group and planarity of the pyrazolone ring. Key parameters include bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic systems . Crystallization in ethanol (96% yield) produces diffraction-quality crystals . Database cross-referencing with the Cambridge Structural Database (CSD) validates structural uniqueness .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Autodock Vina assesses binding affinity to targets like COX-2 (PDB ID: 5KIR) or kinases, using flexible ligand docking protocols .

Q. How do solvent and catalyst choices impact regioselectivity in derivative synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, ethyl acetate) enhance solubility of intermediates, while acid catalysts (e.g., HCl) favor imine formation in hydrazone derivatives . For example, pyridine in ethyl acetate/DMF mixtures suppresses side reactions during coupling steps . Kinetic vs. thermodynamic control is assessed via time-dependent HPLC monitoring .

Data Contradictions and Resolution

Q. How can discrepancies in reported biological activities be addressed?

  • Methodological Answer : Variability in IC50_{50} values (e.g., anticancer activity) may arise from differences in cell lines or assay conditions. Standardization steps:
  • Use NCI-60 panel for broad-spectrum screening.
  • Validate results with orthogonal assays (e.g., apoptosis via flow cytometry) .
  • Compare structural analogs (e.g., 3-(2H-triazol-2-yl)pyrrolidinyl derivatives) to isolate substituent effects .

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